1-Phenyl-2-ethyl-2-propen-1-one
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Overview
Description
Preparation Methods
1-Phenyl-2-ethyl-2-propen-1-one can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an ethanol or methanol solvent. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or distillation.
Industrial production methods for this compound may involve similar condensation reactions but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Phenyl-2-ethyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The α,β-unsaturated carbonyl system allows for nucleophilic addition reactions, where nucleophiles such as amines or thiols can add to the double bond, forming substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields benzoic acid derivatives, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
1-Phenyl-2-ethyl-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of dyes, fragrances, and polymers due to its reactive nature and ability to form stable products.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-ethyl-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
1-Phenyl-2-ethyl-2-propen-1-one can be compared to other similar compounds, such as:
1-Phenyl-2-propen-1-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the α,β-unsaturated carbonyl system, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
22731-65-3 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methylidene-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H12O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChI Key |
MUPSPIPPEPGJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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